N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
Description
This compound features a hybrid structure combining a 1,2,4-triazole ring and a chromene carboxamide moiety. The 1,2,4-triazole subunit (4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl) is linked via an ethyl group to the 4-oxo-4H-chromene-2-carboxamide scaffold. Crystallographic tools like SHELX and ORTEP, widely used for small-molecule refinement and visualization , have likely been employed to elucidate its 3D conformation.
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-24-19(14-7-3-2-4-8-14)23-25(21(24)28)12-11-22-20(27)18-13-16(26)15-9-5-6-10-17(15)29-18/h2-10,13H,11-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAGWNDRWVAXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a compound featuring a unique triazole structure that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1203032-00-1 |
| Molecular Weight | 336.4 g/mol |
| Molecular Formula | C₁₉H₂₀N₄O₂ |
Synthesis
The synthesis of this compound typically involves the reaction of triazole derivatives with chromene carboxamide frameworks. The triazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For example:
- Antifungal Activity : Triazole derivatives have been shown to inhibit cytochrome P450-dependent 14α-demethylase, leading to depletion of ergosterol in fungal membranes. This mechanism is similar to that observed in established antifungal agents like fluconazole and itraconazole .
Antioxidant Activity
The antioxidant potential of similar triazole compounds has been evaluated through various assays. For instance:
- Compounds with a triazole ring have demonstrated effective DPPH radical scavenging abilities, with some derivatives showing antioxidant activity comparable to ascorbic acid .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives:
- Certain triazole-thione compounds have shown promising activity against various cancer cell lines. For instance, specific derivatives demonstrated IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines .
Case Studies and Research Findings
A summary of key research findings regarding the biological activity of related triazole compounds is presented below:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the triazole structure exhibit significant antimicrobial properties. Studies have shown that N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .
Pesticidal Activity
Compounds with triazole structures are known for their fungicidal properties. Preliminary studies suggest that this compound could be effective against specific fungal pathogens affecting crops .
Herbicide Development
The unique structure of this compound allows it to interfere with plant growth regulators, suggesting potential use as a herbicide. Field trials are necessary to evaluate its efficacy and safety in agricultural settings.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing materials with enhanced mechanical properties and thermal stability. Its ability to form cross-links within polymer chains could lead to innovative applications in coatings and composite materials .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting their potential as new therapeutic agents .
Case Study 2: Anticancer Mechanism
A recent investigation focused on the anticancer properties of the compound in human cancer cell lines. The study revealed that treatment with this compound led to significant cell death through apoptosis pathways, with further analysis indicating alterations in key signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s unique pharmacophore arises from the fusion of two heterocyclic systems:
- 1,2,4-Triazole: Known for hydrogen-bonding capabilities and metabolic stability.
Comparisons with structurally related compounds (Table 1) highlight variations in substituents and core rings, which influence physicochemical properties and target interactions.
Table 1: Structural Comparison of Carboxamide Derivatives
Pharmacological Hypotheses
- Triazole-Containing Analogs : Compounds with 1,2,4-triazole moieties (e.g., the target and ) are associated with antimicrobial and anti-inflammatory activities due to metal coordination and enzyme inhibition .
- Chromene Derivatives : The chromene carboxamide group (shared with ) may enhance DNA intercalation or kinase binding .
- Tetrazole and Morpholino Groups (): These substituents improve solubility and bioavailability, suggesting the target compound’s ethyl-triazole linker could balance lipophilicity .
Preparation Methods
Formation of 3-Phenyl-1H-1,2,4-triazol-5(4H)-one
Phenylhydrazine reacts with methyl acetoacetate in ethanol under reflux to form the hydrazide intermediate. Cyclization with methyl iodide in the presence of K₂CO₃ yields 4-methyl-3-phenyl-1H-1,2,4-triazol-5(4H)-one.
Reaction Conditions :
-
Solvent : Ethanol (hydrazide formation), DMF (alkylation)
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Catalyst : Piperidine (0.5 eq)
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Yield : 82%
Key Spectral Data :
Introduction of Ethylamine Side Chain
The triazolone undergoes N-alkylation with 2-bromoethylamine hydrobromide in acetonitrile using K₂CO₃ as a base. Selective alkylation at N1 is achieved by maintaining a 1:1 molar ratio and refluxing for 12 hours.
Reaction Conditions :
-
Solvent : Acetonitrile
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Temperature : 80°C (reflux)
-
Yield : 68%
Coupling of Chromene Carboxylic Acid and Triazolone Ethylamine
The final step involves amide bond formation between 4-oxo-4H-chromene-2-carboxylic acid and 1-(2-aminoethyl)-4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazole. Carbodiimide-mediated coupling (EDCI/HOBt) in anhydrous DMF ensures high efficiency.
Reaction Conditions :
-
Coupling Agents : EDCI (1.2 eq), HOBt (1.1 eq)
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Base : N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
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Temperature : 0°C → room temperature, 24 hours
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Yield : 75%
Key Spectral Data :
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IR : 1680 cm⁻¹ (amide C=O), 1645 cm⁻¹ (chromenone C=O)
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¹H NMR (DMSO-d₆) : δ 8.64 (t, J = 5.6 Hz, NH), 8.22 (d, J = 8.4 Hz, H-5 chromene), 7.47–7.29 (m, 5H, Ph), 4.12 (q, J = 6.0 Hz, CH₂NH), 3.89 (t, J = 6.0 Hz, CH₂N triazole).
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
A patent-disclosed method involves sequential cyclocondensation and coupling in a single reactor. Ethyl 4-oxo-4H-chromene-2-carboxylate reacts with 1-(2-aminoethyl)-4-methyl-5-oxo-3-phenyl-1,2,4-triazole in DMF at 100°C, catalyzed by NaH. This approach reduces purification steps but yields a lower product (58%).
Solid-Phase Synthesis
Immobilizing the triazolone ethylamine on Wang resin enables iterative coupling with Fmoc-protected chromene carboxylic acid. Cleavage with TFA/H₂O (95:5) liberates the target compound in 64% yield, suitable for combinatorial libraries.
Optimization and Challenges
Q & A
Q. How can stability and degradation profiles be assessed under varying experimental conditions?
- Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC. Forced degradation (acid/base/oxidative stress) identifies labile groups. LC-MS/MS characterizes degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
